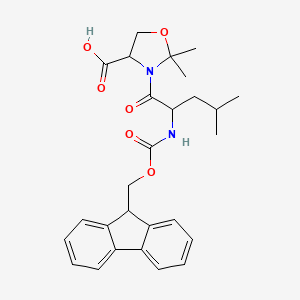

(4S)-3-(Fmoc-Leu)-2,2-dimethyl-oxazolidine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4S)-3-(Fmoc-Leu)-2,2-dimethyl-oxazolidine-4-carboxylic acid is a synthetic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to a leucine residue, which is further integrated into an oxazolidine ring. The compound’s distinct configuration and functional groups make it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-3-(Fmoc-Leu)-2,2-dimethyl-oxazolidine-4-carboxylic acid typically involves multiple steps, starting with the protection of the amino group of leucine using the Fmoc group. This is followed by the formation of the oxazolidine ring through cyclization reactions. The reaction conditions often require specific solvents, catalysts, and temperature controls to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods while optimizing reaction conditions to enhance efficiency and reduce costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve high-quality products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(4S)-3-(Fmoc-Leu)-2,2-dimethyl-oxazolidine-4-carboxylic acid can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of products depending on the nucleophiles employed.

Scientific Research Applications

(4S)-3-(Fmoc-Leu)-2,2-dimethyl-oxazolidine-4-carboxylic acid has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential role in protein engineering and peptide synthesis.

Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems and as a precursor for bioactive compounds.

Industry: The compound’s unique properties make it suitable for use in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of (4S)-3-(Fmoc-Leu)-2,2-dimethyl-oxazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The Fmoc group provides protection during synthesis, allowing for selective reactions at other sites. The oxazolidine ring can interact with various enzymes and receptors, influencing biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Fmoc-Diphenylalanine: Another Fmoc-protected compound used in peptide synthesis and hydrogel formation.

Fmoc-Lysine: Similar in structure but with a lysine residue instead of leucine.

Fmoc-Valine: Contains a valine residue and is used in similar applications.

Uniqueness

(4S)-3-(Fmoc-Leu)-2,2-dimethyl-oxazolidine-4-carboxylic acid stands out due to its specific combination of the Fmoc group, leucine residue, and oxazolidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable tool in various research and industrial applications.

Biological Activity

(4S)-3-(Fmoc-Leu)-2,2-dimethyl-oxazolidine-4-carboxylic acid is a chiral compound widely utilized in peptide synthesis and medicinal chemistry. Its unique structure, characterized by the presence of a fluorene-9-methoxycarbonyl (Fmoc) protecting group attached to a leucine residue, provides distinct biological activities that have been the subject of various studies.

- Molecular Formula : C27H32N2O6

- Molecular Weight : 480.56 g/mol

- IUPAC Name : (4S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid

Biological Activity Overview

The biological activity of this compound primarily arises from its role as a building block in peptide synthesis. Peptides synthesized with this compound have been studied for various therapeutic effects:

- Antimicrobial Properties : Research indicates that peptides incorporating this oxazolidine derivative exhibit antimicrobial activity against certain bacteria and fungi.

- Anticancer Effects : The unique conformational characteristics imparted by the oxazolidine structure may enhance the efficacy of peptides in targeting cancer cells.

- Bioconjugation Applications : This compound is also used in bioconjugation processes, linking biomolecules to drugs or imaging agents, which is crucial for targeted therapies.

The synthesis of this compound involves several steps that ensure the preservation of its chiral nature and functional groups necessary for biological activity. The mechanism by which it exerts its effects is closely related to its incorporation into peptide chains, influencing their conformation and interaction with biological targets.

Comparative Analysis with Related Compounds

To better understand its unique properties, a comparison with similar compounds can be insightful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (4S)-3-(Fmoc-Phe)-2,2-dimethyl-oxazolidine-4-carboxylic acid | Similar Fmoc protection; Phenyl side chain | Incorporates aromatic residues into peptides |

| (4S)-3-(Fmoc-Val)-2,2-dimethyl-oxazolidine-4-carboxylic acid | Valine side chain instead of Leucine | Valine's branched structure affects hydrophobic interactions |

| (4S)-3-(Fmoc-Gly)-2,2-dimethyl-oxazolidine-4-carboxylic acid | Glycine side chain; simplest amino acid | Provides flexibility in peptide chains due to lack of side chain |

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

- Peptide Synthesis and Antimicrobial Activity : A study demonstrated that peptides synthesized using this oxazolidine derivative showed significant antimicrobial properties against Staphylococcus aureus and Escherichia coli, indicating its potential for developing new antibiotics.

- Anticancer Peptides : Research focused on peptides containing this compound revealed enhanced cytotoxicity against various cancer cell lines, suggesting its application in cancer therapy.

- Bioconjugation Studies : Investigations into bioconjugation techniques utilizing this compound have shown promising results in improving drug delivery systems through targeted therapy approaches.

Properties

IUPAC Name |

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N2O6/c1-16(2)13-22(24(30)29-23(25(31)32)15-35-27(29,3)4)28-26(33)34-14-21-19-11-7-5-9-17(19)18-10-6-8-12-20(18)21/h5-12,16,21-23H,13-15H2,1-4H3,(H,28,33)(H,31,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUYLKVIICSUHDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N1C(COC1(C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.